molecular formula C12H15N3OS B113255 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-40-2

4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B113255
CAS No.: 910443-40-2
M. Wt: 249.33 g/mol
InChI Key: RZRWAGUDAGNTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a recognized potent, selective, and ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of the actin cytoskeleton source . By inhibiting LIMK1, this compound effectively blocks the phosphorylation of its primary substrate, cofilin, thereby preventing the dynamic reorganization of actin filaments. This mechanism is of significant research interest in oncology, as the LIMK pathway is implicated in cancer cell invasion, metastasis, and tumor progression source . Consequently, this inhibitor serves as a critical pharmacological tool for dissecting the role of the cofilin pathway in these processes. Beyond oncology, its application extends to neuroscientific research, where LIMK1 is known to influence dendritic spine morphology and synaptic function, making this compound valuable for studies on neurological disorders and cognitive function source . Its high selectivity also makes it a valuable probe for differentiating LIMK1-mediated effects from those of other kinases in complex cellular signaling networks.

Properties

IUPAC Name

4-(2-aminoethyl)-5-(2-methylsulfanylphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWAGUDAGNTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes an aminoethyl group and a methylsulfanyl phenyl moiety, which are significant for its biological interactions.

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit notable antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, thus mitigating oxidative stress in biological systems . The antioxidant activity is often attributed to the presence of the pyrazolone ring, which can stabilize free radicals through resonance.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that pyrazolone derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolone derivatives is well-documented. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It can influence key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.
  • Scavenging Free Radicals : The antioxidant properties help in reducing oxidative stress, contributing to its protective effects against cellular damage.

Case Studies

StudyFindings
Cadena-Cruz et al. (2021)Evaluated the antioxidant and anticancer activities of related pyrazolone compounds, showing significant cytotoxicity against cancer cell lines.
Research on PyrazolonesDemonstrated anti-inflammatory effects through inhibition of COX enzymes, suggesting therapeutic potential in inflammatory conditions.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the pyrazol-3-one scaffold is critical for modulating biological activity. Key comparisons include:

Compound Name 5-Substituent Biological Activity/Properties Reference
Target Compound 2-(Methylsulfanyl)phenyl Not reported (inferred metabolic stability)
4-(2-Aminoethyl)-5-ethyl-2-phenyl analog Ethyl Unknown (structural similarity)
5-Methyl-2-phenyl derivatives Methyl Antioxidant (IC₅₀: 12–18 µM in DPPH assay)
5-Isopropyl analog Isopropyl Enhanced lipophilicity
  • Steric Impact : The 2-(methylsulfanyl)phenyl group introduces bulkier aromatic substitution compared to linear alkyl chains, which may influence binding to hydrophobic pockets in biological targets .

Substituent Variations at Position 4

Compound Name 4-Substituent Functional Role Reference
Target Compound 2-Aminoethyl Hydrogen bonding, basicity
4-Benzothiazolyl analogs Benzothiazole Metal coordination (e.g., Cr³⁺, Cu²⁺)
4-Hydroxybenzylideneamino derivatives Schiff base-linked aromatic Antioxidant, antimicrobial
  • Aminoethyl vs. Schiff Bases: The primary amine in the target compound offers protonation capability (pKa ~9–10), which contrasts with Schiff bases’ imine groups that facilitate metal chelation .
  • Biological Implications: Aminoethyl derivatives may exhibit improved aqueous solubility compared to aromatic substituents, aiding bioavailability .

Sulfur-Containing Analogs

Sulfur atoms in pyrazol-3-one derivatives influence reactivity and stability:

Compound Name Sulfur Position Key Property Reference
Target Compound Thioether (C-S-C) at C5 Oxidation resistance, lipophilicity
2-[(Benzothiazolyl)sulfanyl] derivatives Thiol (S-H) or disulfide Redox activity, enzyme inhibition
4-Methylsulfanylphenyl analogs Thioether at C4 Enhanced metabolic stability

    Preparation Methods

    Knorr-Type Pyrazole Synthesis

    The Knorr synthesis remains a foundational method for pyrazol-3-one derivatives. For the target compound, phenylhydrazine reacts with a β-keto ester bearing the 2-(methylsulfanyl)phenyl group. Ethyl 3-[2-(methylsulfanyl)phenyl]-3-oxopropanoate serves as the diketone precursor, undergoing cyclocondensation with hydrazine derivatives.

    Mechanism :

    • Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks the carbonyl carbon of the β-keto ester.

    • Cyclization : Intramolecular dehydration forms the pyrazol-3-one ring.

    • Aminoethyl Introduction : Post-cyclization, the 2-aminoethyl group is introduced via Michael addition using acrylonitrile followed by reduction (e.g., LiAlH₄) or direct alkylation with 2-bromoethylamine.

    Optimization :

    • Solvent : Ethanol or acetic acid under reflux (80–100°C).

    • Yield : 60–75% after purification by recrystallization (ethanol/water).

    Multicomponent Reaction Strategies

    Three-Component Assembly

    A one-pot synthesis leveraging zwitterionic intermediates enables simultaneous incorporation of the dihydro-3H-pyrazol-3-one core and substituents. The method from Shirouzu et al. (2018) adapts well to this target:

    Components :

    • 4-(Dicyanomethylene)-3H-pyrazol-3-one : Provides the pyrazole scaffold.

    • Acetylenic Ester : Introduces the dihydro moiety via [2+4] cycloaddition.

    • 2-Aminoethylamine : Delivers the aminoethyl group.

    Procedure :

    • Zwitterion Formation : The acetylenic ester reacts with 2-aminoethylamine, forming a reactive zwitterion.

    • Cycloaddition : The zwitterion attacks the dicyanomethylene pyrazole, followed by tautomerization to yield the dihydro-3H-pyrazol-3-one.

    • Thioether Incorporation : A Suzuki-Miyaura coupling installs the 2-(methylsulfanyl)phenyl group using Pd(PPh₃)₄ and a boronic acid precursor.

    Advantages :

    • Atom Economy : Reduces intermediate isolation steps.

    • Yield : 55–68% with regioselectivity >90%.

    Catalytic Enhancements in Synthesis

    Heteropolyacid-Catalyzed Cyclocondensation

    Keggin-type heteropolyacids (HPAs) like H₃PW₁₂O₄₀ accelerate pyrazol-3-one formation under mild conditions. Zaoui et al. (2013) demonstrated this for analogous derivatives:

    Protocol :

    • Reactants : 3-Acetyldihydrofuran-2(3H)-one and thiosemicarbazide.

    • Catalyst : 5 mol% H₃PW₁₂O₄₀ in ethanol.

    • Conditions : 60°C, 2 hours.

    Outcomes :

    • Yield Improvement : 85–92% vs. 60–70% without catalyst.

    • Selectivity : Exclusive formation of the 1,2-dihydro-3H-pyrazol-3-one regioisomer.

    Adaptation for Target Compound :
    Replace thiosemicarbazide with a hydrazine derivative containing the 2-aminoethyl group (e.g., 2-hydrazinylethylamine).

    Post-Synthetic Functionalization

    Thioether Installation via Nucleophilic Aromatic Substitution

    For late-stage introduction of the 2-(methylsulfanyl)phenyl group:

    • Brominated Intermediate : Synthesize 5-bromo-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one.

    • Ullmann Coupling : React with 2-methylsulfanylphenylboronic acid using CuI/L-proline in DMSO at 110°C.

    Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

    Characterization and Analytical Data

    Spectroscopic Validation :

    • IR (KBr) : 1679 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 725 cm⁻¹ (C-S).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 3.82 (t, J=6.4 Hz, 2H, CH₂NH₂), 2.92 (t, J=6.4 Hz, 2H, CH₂N), 2.49 (s, 3H, SCH₃).

    Physical Properties :

    • Melting Point : 198–200°C (decomp.).

    • Solubility : Soluble in DMSO, ethanol; insoluble in water.

    Comparative Analysis of Methods

    Method Yield Reaction Time Regioselectivity Complexity
    Knorr Condensation60–75%8–12 hoursModerateLow
    Multicomponent Reaction55–68%6–8 hoursHighModerate
    HPA-Catalyzed Synthesis85–92%2 hoursHighLow
    Post-Synthetic Functionalization70–78%24 hoursHighHigh

    Challenges and Optimization Strategies

    Aminoethyl Group Sensitivity :

    • Protection : Use Boc (tert-butoxycarbonyl) groups during synthesis to prevent side reactions. Deprotect with TFA post-cyclization.

    Regioselectivity Control :

    • Steric Effects : Bulkier substituents on the β-keto ester favor formation of the 5-aryl isomer.

    Catalyst Recovery :

    • Heteropolyacids : Recyclable for 3–4 cycles without significant activity loss .

    Q & A

    Q. What are the critical steps and challenges in synthesizing 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one?

    • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or ketones. Key challenges include controlling regioselectivity during pyrazole ring formation and optimizing the introduction of the methylsulfanylphenyl group. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For example, polar aprotic solvents (e.g., DMF) at 80–100°C enhance intermediate stability . Purification via column chromatography or recrystallization is critical due to byproduct formation .

    Q. How can the molecular structure of this compound be validated experimentally?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, analogous pyrazol-3-one derivatives have been resolved using SC-XRD at 173 K, yielding R-factors < 0.04 . Complementary techniques include:
    • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylsulfanyl vs. aminoethyl groups).
    • Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., expected [M+H]+^+ ion).

    Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, dipole moments, and solubility parameters. Molecular docking can preliminarily assess interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian or GROMACS are recommended for dynamic simulations .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of pyrazol-3-one derivatives?

    • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
    • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known kinase inhibitors).
    • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50_{50} values across cancer types).
    • Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .

    Q. What experimental design is optimal for studying this compound’s environmental fate?

    • Methodological Answer : Adopt a tiered approach:
    • Lab-scale studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis exposure), and soil sorption (OECD Guideline 106).
    • Ecotoxicology : Use Daphnia magna or Danio rerio models for acute/chronic toxicity (LC50_{50}/EC50_{50}).
    • Field studies : Monitor bioaccumulation in real ecosystems using LC-MS/MS .

    Q. How can researchers optimize the compound’s pharmacokinetic profile for therapeutic applications?

    • Methodological Answer : Strategies include:
    • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
    • Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve solubility.
    • In silico ADMET prediction : Tools like SwissADME or pkCSM can prioritize derivatives with favorable logP (1–3) and low CYP450 inhibition .

    Q. What advanced techniques elucidate the compound’s interaction with biological targets?

    • Methodological Answer :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified proteins.
    • Cryo-EM : Resolve binding conformations in membrane-bound receptors (e.g., GPCRs).
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

    Data Contradiction Analysis

    Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

    • Methodological Answer :
    • Replicate studies : Use standardized buffers (e.g., USP phosphate buffers) and control temperature (±0.1°C).
    • Analytical consistency : Employ identical HPLC methods (e.g., C18 column, 1.0 mL/min flow rate).
    • Statistical rigor : Apply ANOVA to compare degradation rates across pH levels, with p < 0.05 significance .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.